N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c20-13-2-4-14(5-3-13)26-17(15-10-29-11-16(15)24-26)23-19(28)18(27)22-6-1-8-25-9-7-21-12-25/h2-5,7,9,12H,1,6,8,10-11H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJWVJGKBXRTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones.
Synthesis of the Thieno[3,4-c]pyrazole Moiety: This involves cyclization reactions starting from suitable precursors such as 4-chlorophenyl derivatives.
Coupling Reaction: The final step involves the coupling of the imidazole derivative with the thieno[3,4-c]pyrazole moiety using oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced thieno[3,4-c]pyrazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,4-c]pyrazole core fused with a chlorophenyl group and an imidazolyl propyl chain. Its molecular formula is C19H16ClN5O2S, with a molecular weight of approximately 399.86 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds similar to N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide exhibit promising anticancer properties. Research has shown that thienopyrazole derivatives can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Potential
A study evaluated the anticancer efficacy of thienopyrazole derivatives on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability after treatment with these compounds, indicating their potential as therapeutic agents in breast cancer management.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, the administration of thienopyrazole derivatives resulted in a marked decrease in paw edema compared to control groups. This suggests that these compounds may be effective in managing acute inflammatory responses.
Biochemical Mechanisms
The mechanisms underlying the biological activities of this compound are still being elucidated. Research indicates that:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates caspases and other apoptotic markers leading to programmed cell death in malignant cells.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the thieno[3,4-c]pyrazole moiety can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 3: Docking Scores and Inhibition Constants
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interactions |
|---|---|---|---|
| Target Compound | -9.8 | 0.12 | H-bond (Imidazole), π-π (Chlorophenyl) |
| Ethanediamide-free analog | -8.3 | 0.85 | Van der Waals only |
| Propyl linker-shortened analog | -7.5 | 3.4 | Weak H-bond (Pyrazole) |
The imidazole group forms a critical hydrogen bond with the kinase’s Asp86, while the ethanediamide linker optimizes orientation for dual binding. The chlorophenyl group’s π-π interaction with Phe80 contributes to a 10-fold lower inhibition constant than analogs lacking these features .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity (LogP): The chlorophenyl group increases LogP (2.8 vs.
- Metabolic Stability: The imidazole moiety may undergo CYP3A4-mediated oxidation, necessitating prodrug strategies for analogs.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, with a focus on its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.8 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a chlorophenyl group and an imidazolyl propyl moiety. This unique arrangement is believed to enhance its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and sulfur-containing compounds.
- Introduction of the Chlorophenyl Group : Substitution reactions using chlorobenzene derivatives are employed.
- Attachment of the Imidazolyl Propyl Moiety : This final step involves coupling reactions with imidazole derivatives to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound inhibits cell proliferation in human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The IC50 values for these activities range from 2.87 to 3.06 µM, which is comparable to standard chemotherapeutic agents like cisplatin (IC50 values of 0.24–1.22 µM) .
The mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that it may interact with key molecular targets involved in cell cycle regulation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases or modulate receptor functions critical for cellular signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. The structure-activity relationship indicates that modifications to the thieno[3,4-c]pyrazole core can significantly influence its potency against bacterial strains .
Case Studies
Several case studies highlight the biological activity of this compound:
Q & A
Q. What are the key synthetic challenges and methodological strategies for producing this compound with high purity?
The synthesis involves multi-step reactions, including the preparation of the thieno[3,4-c]pyrazole core, followed by functionalization with the 4-chlorophenyl and imidazole-propyl groups. Critical parameters include:
- Temperature control : Maintaining optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Catalyst selection : Palladium or copper-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
- Analytical validation : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing the compound’s molecular structure?
- NMR spectroscopy : ¹H and ¹³C NMR to map proton environments and carbon frameworks, particularly for the thienopyrazole core and ethanediamide linker .
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding with the imidazole group) .
- High-resolution MS : Confirms molecular weight and fragmentation patterns .
Q. What are the recommended protocols for assessing the compound’s stability under laboratory conditions?
- Accelerated stability studies : Expose the compound to varying pH (3–9), temperatures (25–60°C), and light conditions for 4–12 weeks .
- Degradation analysis : Use HPLC to monitor decomposition products, focusing on hydrolytic cleavage of the ethanediamide bond or oxidation of the thiophene ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Functional group modifications : Systematically replace the 4-chlorophenyl or imidazole-propyl groups with bioisosteres (e.g., fluorophenyl, triazole) to evaluate changes in target binding .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinases .
- In vitro assays : Measure IC₅₀ values against fungal pathogens (e.g., Candida albicans) or cancer cell lines (e.g., MCF-7) to correlate structural changes with activity .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Standardized assay protocols : Adopt consistent cell lines (e.g., ATCC-certified), incubation times (24–72 hours), and solvent controls (DMSO ≤0.1%) to minimize variability .
- Meta-analysis : Compare datasets using tools like PRISMA, adjusting for variables such as compound purity (≥95% vs. lower grades) .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell models to confirm target specificity if conflicting results arise .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Kinetic studies : Surface plasmon resonance (SPR) to measure real-time binding kinetics with putative targets (e.g., fungal lanosterol demethylase) .
- Transcriptomic profiling : RNA sequencing of treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
- In vivo models : Dose-response studies in zebrafish (Danio rerio) or murine models to assess bioavailability and toxicity .
Q. How can researchers address solubility challenges in preclinical testing?
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve dissolution rates .
- Nanoencapsulation : Develop liposomal or polymeric nanoparticles for targeted delivery .
Methodological Considerations
- Data validation : Triplicate experiments with independent replicates to ensure reproducibility .
- Contradictory evidence : Cross-reference with structurally analogous compounds (e.g., fluorophenyl derivatives) to infer plausible mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
